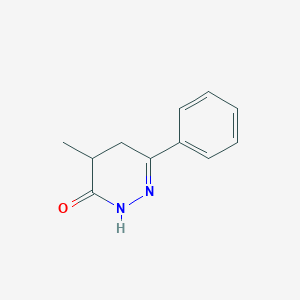

3(2H)-Pyridazinone, 4,5-dihydro-4-methyl-6-phenyl-

Cat. No. B3053233

Key on ui cas rn:

52239-91-5

M. Wt: 188.23 g/mol

InChI Key: MITLKHILFHLTRV-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09408845B2

Procedure details

7.0 g (35 mmole) of 2 is placed in a 250 ml single-necked round bottom flask followed by 30 mL of acetonitrile. The mixture is stirred to allow 2 to dissolve. 11.3 g (84 mole, 2.4 equiv.) of anhydrous copper (II) chloride is added to the solution to give a green-yellow suspension. A reflux condenser is connected to the flask and a dry tube filled with anhydrous CaCl2 is fitted to the top of the condenser. To control the HCl gas that forms during the course of the reaction, a NaOH solution is used to absorb the HCl that escapes from dry tube. The reaction mixture is heated to reflux, and the color of the reaction suspension changes to dark green upon heating. When the reaction is complete (after refluxing for 2 h), the flask is removed from the oil bath and cooled to ambient temperature. The reaction is cooled in an ice-water bath and 150 mL of ice-water is added to quench the reaction. The mixture is stirred vigorously for 10 minutes to give a gray precipitate and blue liquid containing copper (I) chloride. The precipitate is collected by filtration (pH of the filtrate is 0-1) and washed with 100 mL of 1N HCl solution, then 100 mL of water 5 times. To remove remaining copper by products that are trapped in the solid, the filter cake is stirred in 150 mL of 1N HCl solution for 0.5 h and filtered. The filter cake is subsequently washed with Milli-Q water until the filtrate is at pH 7 (approximately 7 washes). The solid is dried over a medium frit sintered glass funnel in vacuo to give 3 as a light gray powder in 93.8% yield. [See Eddy, S et al. Synthetic Communications, 2000, 30(1), 1-7.Csende, F et al. Synthesis, 1995, 1240-12420]

Name

CaCl2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

copper (I) chloride

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]1[CH2:7][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:5][NH:4][C:3]1=[O:14].[Cl-].[Cl-].[Ca+2].Cl.[OH-].[Na+]>[Cu](Cl)Cl.[Cu]Cl.C(#N)C>[CH3:1][C:2]1[C:3](=[O:14])[NH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1 |f:1.2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1C(NN=C(C1)C1=CC=CC=C1)=O

|

Step Two

|

Name

|

CaCl2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

11.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu](Cl)Cl

|

Step Six

|

Name

|

copper (I) chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a green-yellow suspension

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reflux condenser is connected to the flask and a dry tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is fitted to the top of the condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

forms during the course of the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to absorb the HCl that escapes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from dry tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the color of the reaction suspension changes to dark green upon heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(after refluxing for 2 h)

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the flask is removed from the oil bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction is cooled in an ice-water bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

150 mL of ice-water is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to quench

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred vigorously for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a gray precipitate and blue liquid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate is collected by filtration (pH of the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 100 mL of 1N HCl solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To remove

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the filter cake is stirred in 150 mL of 1N HCl solution for 0.5 h

|

|

Duration

|

0.5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake is subsequently washed with Milli-Q water until the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid is dried over a medium frit sintered glass funnel in vacuo

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1C(NN=C(C1)C1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 93.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |